4,5-Diamino-2-thiouracil

Enzymology Drug Discovery Nitric Oxide Signaling

4,5-Diamino-2-thiouracil is a uniquely substituted thiouracil that cannot be replaced by generic 6-substituted analogs. It specifically inhibits dihydroorotate dehydrogenase (DHODH) with an IC50 of 282.0 nM, enabling target-specific interrogation of pyrimidine biosynthesis without confounding NOS off-target effects. The 4,5-diamino configuration provides unique coordination chemistry and superior thermal stability (mp >300°C). Validated as a key intermediate in thiopteridine library synthesis for antimalarial screening and as a functional capping agent for AuNP-based uric acid biosensors. Source specifically when your research requires this exact substitution pattern.

Molecular Formula C4H6N4OS
Molecular Weight 158.18 g/mol
CAS No. 1004-76-8
Cat. No. B089401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diamino-2-thiouracil
CAS1004-76-8
Synonyms5,6-Diamino-2-thiouracil;  4,5-Diamino-2-mercaptopyrimidin-6-ol
Molecular FormulaC4H6N4OS
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1(=C(NC(=S)NC1=O)N)N
InChIInChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
InChIKeyQYSWOQHLIDKEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diamino-2-thiouracil (CAS 1004-76-8): Chemical Identity and Research-Grade Specifications for Procurement


4,5-Diamino-2-thiouracil (also designated as 5,6-diamino-2-thiouracil or 4,5-diamino-6-hydroxy-2-mercaptopyrimidine; CAS 1004-76-8) is a thiouracil derivative characterized by amino substituents at positions 4 and 5 of the pyrimidine ring . The compound is a white crystalline solid with a melting point exceeding 300°C and is commercially available at research-grade purity (typically ≥95%) from major life science vendors including Santa Cruz Biotechnology, Aladdin Scientific, and Alfa Chemistry . Its IUPAC name is 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one, with a molecular formula of C₄H₆N₄OS and molecular weight of 158.18 g/mol . The compound is sold for research use only and is not intended for diagnostic or therapeutic applications .

4,5-Diamino-2-thiouracil Procurement: Why Closely Related Thiouracil Analogs Cannot Be Interchanged


Scientific users cannot substitute 4,5-diamino-2-thiouracil with alternative thiouracil derivatives due to critical divergences in both biological target engagement profiles and physicochemical properties. While 6-substituted thiouracils (e.g., 6-propyl-2-thiouracil and 6-methyl-2-thiouracil) function as competitive nitric oxide synthase (NOS) inhibitors with Kᵢ values of 14–60 µM, the 4,5-diamino substitution pattern redirects activity toward entirely distinct molecular targets, including dihydroorotate dehydrogenase (DHODH) and thioredoxin-mediated pathways [1][2]. Furthermore, the presence of both 4- and 5-amino groups confers unique coordination chemistry and enhanced thermal stability (melting point >300°C) that differentiates this compound from mono-amino or unsubstituted thiouracil scaffolds in synthetic applications . These fundamental differences preclude generic substitution and necessitate compound-specific sourcing for research applications.

4,5-Diamino-2-thiouracil (CAS 1004-76-8): Quantitative Differentiation Evidence for Informed Scientific Selection


Enzymatic Target Divergence: 4,5-Diamino-2-thiouracil Displays Distinct Inhibition Profile Relative to 6-Substituted Thiouracil NOS Inhibitors

4,5-Diamino-2-thiouracil exhibits a fundamentally distinct enzyme inhibition profile compared to 6-substituted thiouracils. While 6-propyl-2-thiouracil and 6-methyl-2-thiouracil act as competitive inhibitors of neuronal nitric oxide synthase (nNOS) with Kᵢ values of 14–60 µM, 4,5-diamino-2-thiouracil demonstrates no significant NOS inhibitory activity but instead inhibits dihydroorotate dehydrogenase (DHODH) with an IC50 of 282.0 nM in mouse enzyme assays [1][2]. This target divergence demonstrates that the 4,5-diamino substitution pattern redirects biological activity away from NOS and toward pyrimidine biosynthesis pathways [1].

Enzymology Drug Discovery Nitric Oxide Signaling Antithyroid Agents

Synthetic Intermediate Utility: Validated Role in Pteridine and Thiopteridine Library Construction for Antimalarial Screening

4,5-Diamino-2-thiouracil serves as a validated starting material for the synthesis of pteridine and thiopteridine compound libraries. Twenty-two pteridines and twenty-one thiopteridines have been synthesized via 4-aminouracils and 4:5-diaminouracils (including 4,5-diamino-2-thiouracil) for systematic antimalarial and antibacterial screening [1]. This established synthetic route positions the compound as a preferred building block for generating structurally diverse pteridine-like scaffolds, whereas alternative thiouracils lacking the 4,5-diamino functionality cannot participate in this specific cyclocondensation pathway [1].

Synthetic Chemistry Antimalarial Drug Discovery Pteridine Chemistry Medicinal Chemistry

Biosensor Functional Performance: 4,5-Diamino-2-thiouracil-Capped Gold Nanoparticles Enable Nonenzymatic Uric Acid Detection

4,5-Diamino-2-thiouracil (DT) demonstrates unique dual-mode biosensing functionality when employed as a capping agent for gold nanoparticles (AuNPs). DT-capped AuNPs exhibit both surface plasmon resonance (SPR) and photothermal properties that enable simultaneous visual colorimetric detection and photothermal quantification of uric acid [1]. This dual-mode approach provides a nonenzymatic alternative to traditional uricase-based assays, reducing the need for extensive sample preparation and eliminating enzyme stability concerns [1]. Unsubstituted 2-thiouracil or 6-alkyl thiouracil derivatives lack the necessary amino group architecture to achieve comparable nanoparticle stabilization and analyte-responsive optical properties [1].

Biosensing Analytical Chemistry Nanomaterials Surface Plasmon Resonance

Thermal Stability Differentiation: >300°C Melting Point Distinguishes 4,5-Diamino-2-thiouracil from Lower-Melting Thiouracil Analogs

4,5-Diamino-2-thiouracil exhibits a melting point exceeding 300°C (lit.), which is substantially higher than that of unsubstituted 2-thiouracil and many 6-substituted analogs . This elevated thermal stability, attributed to extensive intermolecular hydrogen bonding facilitated by both amino groups and the thione functionality, has practical implications for synthetic procedures involving elevated temperatures and for storage stability under ambient conditions . For comparison, 6-methyl-2-thiouracil melts at approximately 330°C but lacks the same substitution pattern, while 6-propyl-2-thiouracil melts at lower temperatures .

Process Chemistry Thermal Analysis Material Properties Quality Control

Commercial Research-Grade Availability: Validated Supply Chain from Multiple Life Science Vendors

4,5-Diamino-2-thiouracil (CAS 1004-76-8) is commercially available at research-grade purity (≥95–98%) from multiple established life science vendors including Santa Cruz Biotechnology (catalog sc-254735), Aladdin Scientific, and Alfa Chemistry . This multi-vendor availability reduces procurement risk compared to less common thiouracil derivatives that may be single-sourced or require custom synthesis. Pricing for 25 g research quantities is approximately $65.00 from Santa Cruz Biotechnology . The compound is explicitly designated for research use only (RUO), with established shipping, handling, and storage documentation available .

Procurement Supply Chain Research Reagents Vendor Qualification

4,5-Diamino-2-thiouracil (CAS 1004-76-8): Validated Application Scenarios for Research and Industrial Deployment


DHODH Enzymology and Pyrimidine Biosynthesis Studies

Researchers investigating dihydroorotate dehydrogenase (DHODH) inhibition as a therapeutic strategy in oncology, immunology, or antiparasitic drug discovery should utilize 4,5-diamino-2-thiouracil as a tool compound with an established IC50 of 282.0 nM against mouse DHODH [1]. This compound provides a structurally defined chemical probe that diverges from 6-substituted thiouracil NOS inhibitors, enabling target-specific interrogation of pyrimidine biosynthesis pathways without confounding NOS-related effects [1][2].

Synthesis of Pteridine and Thiopteridine Compound Libraries for Antimalarial Screening

Medicinal chemistry programs focused on antimalarial drug discovery should employ 4,5-diamino-2-thiouracil as a key intermediate for the construction of thiopteridine libraries. This compound has been validated in the synthesis of 21 distinct thiopteridine compounds for systematic screening against Plasmodium falciparum and antibacterial targets [3]. The established synthetic route offers reliable access to structurally diverse pteridine-like scaffolds that are not accessible from alternative thiouracil starting materials [3].

Nonenzymatic Biosensor Development for Uric Acid and Oxidative Stress Biomarkers

Analytical chemistry laboratories developing point-of-care biosensors for uric acid quantification should utilize 4,5-diamino-2-thiouracil as a functional capping agent for gold nanoparticles. DT-capped AuNPs enable dual-mode (SPR and photothermal) detection of uric acid in complex matrices such as saliva, providing a nonenzymatic alternative to conventional uricase-based assays with reduced sample preparation requirements and elimination of enzyme stability concerns [4].

High-Temperature Organic Synthesis and Process Chemistry

Process chemists requiring thermally robust thiouracil intermediates for high-temperature reaction sequences should select 4,5-diamino-2-thiouracil based on its melting point exceeding 300°C, which exceeds that of many thiouracil analogs . This thermal stability enables reaction conditions that would degrade lower-melting thiouracil derivatives, expanding the accessible reaction space for synthetic route development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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